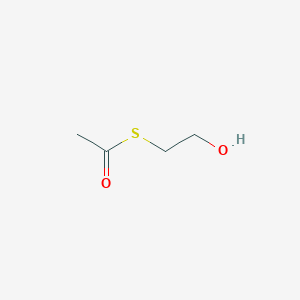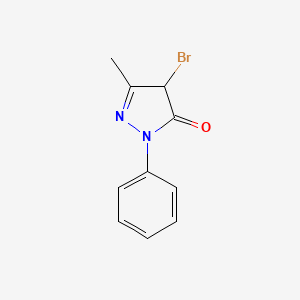
(2,2-Diethoxyethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Diethoxyethyl)hydrazine is an organic compound with the molecular formula C6H16N2O2. It is a hydrazine derivative, characterized by the presence of two ethoxy groups attached to the ethyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)hydrazine typically involves the reaction of ethyl vinyl ether with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5OCH=CH2+N2H4⋅H2O→C6H16N2O2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Diethoxyethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
(2,2-Diethoxyethyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2,2-Diethoxyethyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine: A simpler hydrazine derivative with broader applications in rocket propellants and chemical synthesis.
(2,2-Dimethoxyethyl)hydrazine: Similar structure but with methoxy groups instead of ethoxy groups.
(2,2-Diethoxyethyl)amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness
(2,2-Diethoxyethyl)hydrazine is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
42351-81-5 |
|---|---|
Molekularformel |
C6H16N2O2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2,2-diethoxyethylhydrazine |
InChI |
InChI=1S/C6H16N2O2/c1-3-9-6(5-8-7)10-4-2/h6,8H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
VPXVFRMBWSDPLV-UHFFFAOYSA-N |
SMILES |
CCOC(CNN)OCC |
Kanonische SMILES |
CCOC(CNN)OCC |
Key on ui other cas no. |
42351-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)


![N-[2-(4-Hydroxyphenyl)ethyl]benzamide](/img/structure/B3052482.png)
![[EMPyrr]I](/img/structure/B3052483.png)







